molecular formula C11H14N2O3 B1267492 N-butyl-3-nitrobenzamide CAS No. 70001-47-7

N-butyl-3-nitrobenzamide

Cat. No.: B1267492
CAS No.: 70001-47-7
M. Wt: 222.24 g/mol
InChI Key: PLKPLRMLCSBJKV-UHFFFAOYSA-N
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Description

N-butyl-3-nitrobenzamide: is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation Method: One common method for synthesizing N-butyl-3-nitrobenzamide involves the direct condensation of 3-nitrobenzoic acid with butylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

    Ultrasonic Irradiation Method: Another green and efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-butyl-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-butyl-3-aminobenzamide.

    Substitution: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Reduction: N-butyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-butyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities .

Biology and Medicine: In medicinal chemistry, this compound derivatives may exhibit biological activity and can be explored as potential drug candidates. The nitro group can be reduced to an amino group, which is a common motif in many pharmaceuticals .

Industry: In the materials science industry, this compound can be used in the development of polymers and other advanced materials. Its structural properties can impart specific characteristics to the final products .

Comparison with Similar Compounds

Uniqueness: N-butyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring and the butyl substitution on the amide nitrogen. These structural features confer distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-butyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPLRMLCSBJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324384
Record name N-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70001-47-7
Record name 70001-47-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-butyl-3-nitrobenzamide interact with poly(9-vinylcarbazole), and what are the implications of this interaction?

A1: this compound acts as an electron acceptor, engaging in a charge-transfer (CT) interaction with poly(9-vinylcarbazole) (PVK), which acts as an electron donor. [] This interaction stems from the difference in electron affinity between the two molecules. UV-Vis spectroscopy revealed that the complexation equilibrium constant of PVK with N-butyl-3,5-dinitrobenzamide (a stronger electron acceptor) was larger than that with this compound. [] This suggests that the strength of the CT interaction is influenced by the electron-accepting ability of the nitrobenzamide derivative.

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